JY-3-094

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

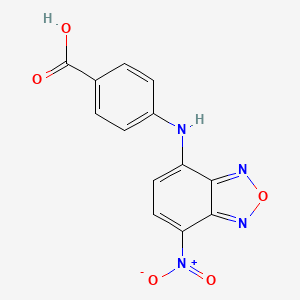

C13H8N4O5 |

|---|---|

Peso molecular |

300.23 g/mol |

Nombre IUPAC |

4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid |

InChI |

InChI=1S/C13H8N4O5/c18-13(19)7-1-3-8(4-2-7)14-9-5-6-10(17(20)21)12-11(9)15-22-16-12/h1-6,14H,(H,18,19) |

Clave InChI |

ZEIZFLAEFWOEKQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C(=O)O)NC2=CC=C(C3=NON=C23)[N+](=O)[O-] |

Solubilidad |

>45 [ug/mL] (The mean of the results at pH 7.4) |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of Action of JY-3-094: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of JY-3-094, a small molecule inhibitor of the c-Myc oncoprotein. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the c-Myc signaling pathway.

Executive Summary

This compound is a potent and selective inhibitor of the protein-protein interaction between c-Myc and its obligate binding partner, Max.[1][2] By disrupting the formation of the c-Myc/Max heterodimer, this compound effectively abrogates the transcriptional activity of c-Myc, a key driver of cellular proliferation and tumorigenesis in a wide range of human cancers.[1][3] This guide details the molecular mechanism, quantitative inhibitory activity, and the experimental protocols used to characterize this compound.

Introduction to the c-Myc/Max Axis

The c-Myc protein is a transcription factor that plays a central role in regulating the expression of genes involved in cell growth, proliferation, metabolism, and apoptosis.[3] In its monomeric form, c-Myc is an intrinsically disordered protein.[1] To become transcriptionally active, c-Myc must form a heterodimer with another basic helix-loop-helix zipper (bHLH-Zip) protein, Max.[1][3] This c-Myc/Max complex then binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes, recruiting the transcriptional machinery and driving gene expression.[1][3] Dysregulation of c-Myc expression is a hallmark of many cancers, making the c-Myc/Max interaction a critical target for therapeutic intervention.

Molecular Mechanism of Action of this compound

This compound is a derivative of the initial c-Myc inhibitor, 10074-G5.[1] Through structure-activity relationship (SAR) studies, the ortho-biphenyl group of 10074-G5 was replaced with a para-carboxyphenyl group to yield this compound, resulting in a significant enhancement of inhibitory activity.[4]

The primary mechanism of action of this compound is the direct inhibition of the c-Myc/Max heterodimerization.[1][5][6] By binding to c-Myc, this compound prevents its association with Max, thereby inhibiting the formation of the transcriptionally active complex.[7] This leads to a downstream reduction in the expression of c-Myc target genes.

Figure 1: Mechanism of this compound Action.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against the c-Myc/Max interaction has been quantified using various biochemical and cell-based assays. The key quantitative data are summarized in the table below.

| Parameter | Value | Assay | Reference |

| IC50 (c-Myc/Max Dimerization) | 33 µM | Electrophoretic Mobility Shift Assay (EMSA) | [1][5][6][8] |

| Selectivity (vs. Max/Max Homodimer) | Negligible activity at > 100 µM | Electrophoretic Mobility Shift Assay (EMSA) | [1] |

| Parent Compound (10074-G5) IC50 | 146 µM | Electrophoretic Mobility Shift Assay (EMSA) | [1] |

Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to assess the ability of this compound to inhibit the binding of the c-Myc/Max heterodimer to its DNA target, the E-box sequence.

-

Protein Expression and Purification: Recombinant human c-Myc and Max proteins are expressed in and purified from E. coli.

-

Oligonucleotide Probe: A double-stranded DNA oligonucleotide containing the E-box sequence (5'-CACGTG-3') is synthesized and typically labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.

-

Binding Reaction:

-

Purified c-Myc and Max proteins are pre-incubated in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol) to allow for heterodimer formation.

-

This compound or vehicle control (DMSO) is added at various concentrations and incubated with the protein mixture.

-

The labeled oligonucleotide probe is then added to the reaction and incubated to allow for DNA binding.

-

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner. The inhibition of the c-Myc/Max-DNA complex formation is quantified by densitometry.

Figure 2: EMSA Experimental Workflow.

Cell Viability/Cytotoxicity Assays

These assays are performed to evaluate the effect of this compound on the proliferation and viability of cancer cell lines that overexpress c-Myc.

-

Cell Culture: c-Myc-dependent cancer cell lines (e.g., HL-60, Daudi) are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound or a vehicle control.

-

Incubation: The cells are incubated for a defined period (e.g., 24, 48, or 72 hours).

-

Viability Measurement: Cell viability is assessed using a variety of methods, such as:

-

MTT/MTS Assay: Measures the metabolic activity of viable cells through the reduction of a tetrazolium salt to a colored formazan product.

-

ATP Assay: Quantifies the amount of ATP present, which is proportional to the number of viable cells.

-

Trypan Blue Exclusion: A dye exclusion method where viable cells with intact membranes exclude the dye, while non-viable cells are stained.

-

-

Data Analysis: The results are used to calculate the IC50 value, representing the concentration of this compound that inhibits cell growth by 50%.

Limitations and Future Directions

A significant challenge with this compound is its poor cell permeability, which has limited its efficacy in cellular assays.[9][10] To address this, pro-drug strategies involving the esterification of the carboxylic acid moiety of this compound have been explored.[9] These pro-drugs exhibit improved cellular uptake and are subsequently hydrolyzed by intracellular esterases to release the active this compound compound.[9] Further optimization of these pro-drug approaches is an active area of research to enhance the therapeutic potential of this compound.

Conclusion

This compound is a valuable research tool and a promising lead compound for the development of novel anti-cancer therapeutics targeting the c-Myc signaling pathway. Its well-defined mechanism of action, involving the direct inhibition of the c-Myc/Max protein-protein interaction, provides a solid foundation for further drug discovery and development efforts. The detailed experimental protocols provided in this guide are intended to facilitate the replication and extension of these important findings.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Discovery and optimization of novel c-Myc inhibitor this compound [morressier.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | MYC function and regulation in physiological perspective [frontiersin.org]

- 8. Pharmacophore identification of c-Myc inhibitor 10074-G5 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacophore identification of c-Myc inhibitor 10074-G5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of JY-3-094: A Novel c-Myc Inhibitor

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The c-Myc oncogene, a master regulator of cellular proliferation, differentiation, and apoptosis, is dysregulated in a vast majority of human cancers, making it a highly sought-after therapeutic target.[1] However, the "undruggable" nature of the c-Myc protein, largely due to its intrinsically disordered structure, has posed a significant challenge to the development of direct inhibitors.[2] This technical guide details the discovery, optimization, and preclinical development of JY-3-094, a small molecule inhibitor designed to disrupt the critical protein-protein interaction between c-Myc and its obligate binding partner, Max.[2][3] Through a comprehensive review of the available literature, this document outlines the quantitative data supporting its mechanism of action, details the experimental protocols for its evaluation, and visualizes the key biological pathways and developmental workflows. The evolution of this compound from its parent compound, 10074-G5, to the development of cell-penetrating prodrugs to overcome its primary limitation of poor cellular uptake is a central focus of this report.

Introduction: The Challenge of Targeting c-Myc

The c-Myc protein is a transcription factor that, upon heterodimerization with Max, binds to E-box sequences in the promoter regions of target genes, driving the expression of a multitude of genes involved in cell cycle progression and metabolism.[3][4] Its overexpression is a common feature in numerous malignancies, including those of the prostate, breast, and lung, and is often associated with aggressive tumor behavior and poor prognosis.[2][3] The disruption of the c-Myc-Max heterodimer represents a promising strategy to inhibit the oncogenic activity of c-Myc.[2]

Initial efforts in this area led to the identification of small molecules like 10074-G5, which demonstrated the feasibility of targeting the c-Myc-Max interaction.[2] However, the modest potency of these early compounds necessitated further optimization to achieve clinically relevant efficacy.

The Discovery of this compound: A More Potent c-Myc-Max Interaction Inhibitor

Through a structure-activity relationship (SAR) study of the parent compound 10074-G5, a new lead compound, this compound, was discovered.[2] this compound demonstrated a significant improvement in its ability to inhibit the formation of the c-Myc-Max heterodimer in vitro.[2][3]

Quantitative Analysis of In Vitro Activity

The inhibitory activity of this compound was quantified using biochemical assays, primarily the Electrophoretic Mobility Shift Assay (EMSA). The key quantitative data for this compound and its parent compound are summarized in the table below.

| Compound | Target Interaction | IC50 (µM) | Reference |

| This compound | c-Myc-Max Dimerization | 33 | [3][5] |

| Max-Max Homodimerization | >100 | [3] | |

| 10074-G5 | c-Myc-Max Dimerization | 146 | [2] |

Table 1: In vitro inhibitory activity of this compound and 10074-G5 against Myc-Max and Max-Max dimerization.

These data highlight that this compound is nearly five times more potent than its predecessor at disrupting the c-Myc-Max interaction, while maintaining selectivity by not significantly affecting the formation of Max-Max homodimers.[2][3]

Overcoming a Hurdle: The Development of this compound Prodrugs

A significant limitation identified early in the development of this compound was its poor cell permeability. To address this, a prodrug strategy was employed, involving the esterification of a critical para-carboxylic acid group on the this compound molecule. This modification was designed to mask the charge of the carboxylate, thereby improving cellular uptake. Once inside the cell, intracellular esterases are expected to cleave the ester group, releasing the active this compound.

While specific quantitative data on the cellular uptake of these prodrugs is not extensively available in the public domain, the approach has been validated through the enhanced cytotoxic effects of the prodrugs in cancer cell lines.

In Vitro Cytotoxicity of this compound and its Prodrugs

The cytotoxic effects of this compound and its ester prodrugs were evaluated in c-Myc-overexpressing cancer cell lines, such as the human promyelocytic leukemia cell line HL60 and the Burkitt's lymphoma cell line Daudi.

| Compound | Cell Line | IC50 (µM) |

| This compound | HL60 | >50 |

| Daudi | >50 | |

| Prodrug 3JC-91-1 | HL60 | 15.2 |

| Prodrug 3JC-91-2 | HL60 | 18.5 |

| Prodrug 3JC-91-3 | HL60 | 22.1 |

| Prodrug 3JC-91-5 | HL60 | 35.7 |

Table 2: In vitro cytotoxicity of this compound and its ester prodrugs in the HL60 human leukemia cell line. (Data derived from graphical representation in cited literature)[1]

The data clearly indicate that while this compound itself has poor activity in cell-based assays due to its limited uptake, the ester prodrugs exhibit significantly improved cytotoxicity, demonstrating the success of the prodrug strategy.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the evaluation of this compound.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To determine the ability of a compound to inhibit the binding of the c-Myc-Max heterodimer to its DNA consensus sequence (E-box).

Methodology:

-

Protein Expression and Purification: Recombinant c-Myc and Max proteins are expressed in E. coli and purified.

-

Oligonucleotide Probe Preparation: A double-stranded DNA oligonucleotide containing the E-box consensus sequence (5'-CACGTG-3') is labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.[3]

-

Binding Reaction: Purified c-Myc and Max proteins are incubated together to allow for heterodimerization. The test compound (e.g., this compound) at various concentrations is added to this mixture.

-

DNA Binding: The labeled oligonucleotide probe is added to the protein-compound mixture and incubated to allow for DNA binding.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Visualization: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescent scanner. The inhibition of the protein-DNA complex formation is quantified by densitometry.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of a compound on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., HL60, Daudi) are seeded into 96-well plates and allowed to attach or stabilize overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., this compound prodrugs) for a specified period (typically 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Visualizing the Science: Pathways and Workflows

The c-Myc Signaling Pathway

The following diagram illustrates the central role of c-Myc in cell regulation and the point of intervention for inhibitors like this compound.

Caption: The c-Myc signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Discovery and Development

This diagram outlines the logical progression from the initial lead compound to the development and evaluation of this compound and its prodrugs.

Caption: Logical workflow of this compound discovery and preclinical development.

Future Directions and Conclusion

The development of this compound and its cell-penetrating prodrugs represents a significant advancement in the quest for direct c-Myc inhibitors. The data presented herein demonstrate a clear improvement in potency over the parent compound and a successful strategy to overcome the challenge of poor cellular uptake.

However, further preclinical development is necessary. Comprehensive in vivo efficacy studies in various cancer xenograft models are crucial to validate the therapeutic potential of the most promising prodrug candidates. Detailed pharmacokinetic and toxicological studies will also be required to establish a safe and effective dosing regimen for potential clinical translation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and optimization of novel c-Myc inhibitor this compound [morressier.com]

- 4. Understanding the pharmacokinetics of prodrug and metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Structure-Activity Relationship of JY-3-094 and its Analogs: A Technical Guide to a Novel Class of c-Myc Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Myc oncogene, a master regulator of cellular proliferation, differentiation, and apoptosis, is implicated in a vast number of human cancers. Its aberrant expression is a key driver of tumorigenesis, making it a highly sought-after therapeutic target. However, the "undruggable" nature of c-Myc, owing to its lack of a defined enzymatic pocket, has posed a significant challenge to drug discovery efforts. A promising strategy to counteract c-Myc's oncogenic activity is to disrupt its crucial interaction with its obligate binding partner, Max. This heterodimerization is essential for c-Myc to bind to DNA and activate the transcription of its target genes.

This technical guide delves into the structure-activity relationship (SAR) of JY-3-094, a novel small molecule inhibitor of the c-Myc-Max protein-protein interaction. This compound, an analog of the earlier inhibitor 10074-G5, demonstrates significantly improved in vitro potency. However, its therapeutic potential is hampered by poor cell permeability. This guide will explore the SAR of this compound and its analogs, with a particular focus on the development of ester prodrugs designed to enhance cellular uptake and efficacy. We will provide a comprehensive overview of the quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways to offer a complete picture of the current state of research on this promising class of compounds.

Structure-Activity Relationship of this compound and its Analogs

The core of this compound's activity lies in its ability to inhibit the formation of the c-Myc-Max heterodimer.[1] A key structural feature of this compound is a para-carboxylic acid group, which, while contributing to its in vitro activity, is also a major contributor to its poor cell penetration.[2] To address this limitation, a series of ester prodrugs, referred to as "Group B" analogs, were synthesized. The central hypothesis behind this strategy is that by masking the polar carboxylic acid group with an ester linkage, the lipophilicity of the molecule would increase, thereby facilitating its passage across the cell membrane. Once inside the cell, ubiquitous intracellular esterases would cleave the ester bond, releasing the active parent compound, this compound.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound and its analogs. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the target activity. The assays used were the Electrophoretic Mobility Shift Assay (EMSA), which measures the disruption of the c-Myc-Max-DNA complex in vitro, and cell proliferation assays using the c-Myc overexpressing human cancer cell lines HL-60 (promyelocytic leukemia) and Daudi (Burkitt's lymphoma).

| Compound | Modification | EMSA IC50 (µM) | HL-60 Proliferation IC50 (µM) | Daudi Proliferation IC50 (µM) |

| 10074-G5 | Parent Compound | 146 | >50 | >50 |

| This compound | Carboxylic Acid | 33 | >50 | 184[3] |

| SF-4-017 | Ester Prodrug | >100 | 1.5 | 3.0 |

| 3JC-91-1 | Ester Prodrug | >100 | 2.5 | 5.0 |

| 3JC-91-2 | Ester Prodrug | >100 | 3.0 | 6.0 |

| 3JC-91-3 | Ester Prodrug | >100 | 4.0 | 8.0 |

| 3JC-91-5 | Ester Prodrug | >100 | 10.0 | 20.0 |

Data adapted from publicly available research.

Key Observations from the SAR Table:

-

Improved In Vitro Potency of this compound: this compound exhibits a nearly five-fold increase in potency in the EMSA compared to its parent compound, 10074-G5, highlighting a significant improvement in its ability to disrupt the c-Myc-Max interaction in a cell-free system.[4]

-

Prodrug Strategy Success: The ester prodrugs (Group B) show a dramatic improvement in their ability to inhibit the proliferation of cancer cell lines compared to this compound. This suggests that the esterification strategy is effective in overcoming the poor cell permeability of the parent compound.

-

Loss of In Vitro Activity of Prodrugs: As expected, the esterified analogs are largely inactive in the cell-free EMSA. This is because the ester modification prevents the molecule from effectively binding to c-Myc. Their cellular activity is dependent on their conversion back to this compound.

-

Structure-Dependent Cellular Activity: The variation in the IC50 values among the different ester prodrugs in the cell proliferation assays indicates that the nature of the ester group influences the overall cellular efficacy. This could be due to differences in the rate of cellular uptake, susceptibility to intracellular esterases, and stability in the extracellular environment.

Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) for c-Myc-Max Inhibition

This protocol is a generalized procedure for assessing the ability of compounds to disrupt the formation of the c-Myc-Max heterodimer and its subsequent binding to a specific DNA E-box sequence.

Materials:

-

Recombinant human c-Myc and Max proteins

-

Double-stranded DNA oligonucleotide probe containing the E-box consensus sequence (5'-CACGTG-3'), labeled with a non-radioactive tag (e.g., biotin or a fluorescent dye)

-

Binding Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5% glycerol, 0.05% NP-40, and 1 µg of poly(dI-dC)

-

Test compounds (this compound and analogs) dissolved in DMSO

-

Native polyacrylamide gel (e.g., 6%) in 0.5X TBE buffer

-

Electrophoresis buffer (0.5X TBE)

-

Detection system appropriate for the DNA probe label (e.g., chemiluminescence or fluorescence imaging system)

Procedure:

-

Binding Reaction Setup: In a microcentrifuge tube, combine the binding buffer, recombinant c-Myc and Max proteins, and the labeled DNA probe.

-

Compound Incubation: Add varying concentrations of the test compound or DMSO (vehicle control) to the binding reaction mixtures.

-

Incubation: Incubate the reactions at room temperature for 30 minutes to allow for protein-DNA binding and any inhibitory effects of the compounds to occur.

-

Gel Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel at a constant voltage (e.g., 100V) in 0.5X TBE buffer until the dye front has migrated an appropriate distance.

-

Transfer and Detection: Transfer the DNA from the gel to a nylon membrane. Detect the labeled DNA probe using the appropriate detection system.

-

Data Analysis: Quantify the band intensities of the free probe and the protein-DNA complex. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound and its analogs on the proliferation of HL-60 and Daudi cancer cell lines.

Materials:

-

HL-60 or Daudi cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compounds (this compound and analogs) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the HL-60 or Daudi cells into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium.

-

Compound Treatment: Add varying concentrations of the test compounds or DMSO (vehicle control) to the wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value for each compound.

Mandatory Visualizations

c-Myc/Max Signaling Pathway

The following diagram illustrates the central role of the c-Myc/Max heterodimer in transcriptional activation and the mechanism of action of this compound.

Caption: c-Myc/Max signaling and the mechanism of this compound and its prodrugs.

Experimental Workflow for SAR Study

The following diagram outlines the logical workflow for the structure-activity relationship study of this compound and its analogs.

Caption: Logical workflow for the SAR study of this compound analogs.

Conclusion

The development of this compound represents a significant step forward in the quest for potent and specific inhibitors of the c-Myc-Max interaction. While the parent compound's utility is limited by its poor cell permeability, the structure-activity relationship studies of its ester prodrug analogs have demonstrated a viable strategy to overcome this hurdle. The data clearly indicates that masking the polar carboxylic acid group enhances cellular activity, leading to potent inhibition of cancer cell proliferation.

This technical guide has provided a comprehensive overview of the SAR of this compound and its analogs, including quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental frameworks. The insights gained from these studies are invaluable for the future design of next-generation c-Myc inhibitors with improved pharmacokinetic and pharmacodynamic properties. Further optimization of the ester prodrugs, focusing on the nature of the ester group to fine-tune the balance between cellular uptake, stability, and intracellular release of the active compound, holds great promise for the development of clinically effective therapies targeting the c-Myc oncogene.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Disruption of Myc-Max heterodimerization with improved cell-penetrating analogs of the small molecule 10074-G5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery and optimization of novel c-Myc inhibitor this compound [morressier.com]

JY-3-094: A Technical Guide to its Target Binding and Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

JY-3-094 is a potent small molecule inhibitor of the oncoprotein c-Myc, a critical regulator of cellular proliferation, differentiation, and apoptosis.[1][2] Deregulation of c-Myc is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This compound functions by disrupting the essential protein-protein interaction between c-Myc and its obligate binding partner, Max.[1][2][3] This guide provides a comprehensive technical overview of the target binding, molecular interactions, and experimental methodologies associated with this compound.

Target Binding and Affinity

This compound is an analog of the c-Myc inhibitor 10074-G5, developed through structure-activity relationship (SAR) studies to enhance its inhibitory potency.[2] The primary molecular target of this compound is the basic helix-loop-helix leucine zipper (bHLHZip) domain of the c-Myc protein. By binding to this domain, this compound prevents the heterodimerization of c-Myc with Max, a necessary step for c-Myc to bind to DNA and activate transcription of its target genes.

Quantitative Binding Data

The inhibitory activity of this compound has been quantified using in vitro assays, primarily the Electrophoretic Mobility Shift Assay (EMSA).

| Compound | Target Interaction | IC50 (μM) | Selectivity | Reference |

| This compound | c-Myc/Max Heterodimerization | 33 | Selective for c-Myc/Max over Max/Max homodimers | [2][3] |

| 10074-G5 (Parent Compound) | c-Myc/Max Heterodimerization | 146 | Not specified | [2] |

Molecular Interactions and Binding Site

While a definitive co-crystal structure of this compound bound to c-Myc is not publicly available, insights into its molecular interactions can be inferred from studies on its parent compound, 10074-G5, and other c-Myc inhibitors. These inhibitors are known to bind to distinct regions within the intrinsically disordered bHLHZip domain of monomeric c-Myc. For instance, 10074-G5 has been shown to bind to the c-Myc363–381 region. It is hypothesized that this compound binds in a similar manner, inducing a conformational change in c-Myc that renders it unable to dimerize with Max. The interactions are likely to be a combination of hydrophobic and polar contacts within the binding pocket.

Mechanism of Action: Disrupting the c-Myc/Max/DNA Axis

The transcriptional activity of c-Myc is dependent on a cascade of molecular events. This compound intervenes at a critical step in this process.

Caption: Mechanism of action of this compound.

Experimental Protocols

The primary method for characterizing the inhibitory activity of this compound is the Electrophoretic Mobility Shift Assay (EMSA).

Electrophoretic Mobility Shift Assay (EMSA) Protocol for c-Myc/Max Inhibition

Objective: To determine the concentration-dependent inhibition of c-Myc/Max heterodimer binding to a specific DNA E-box sequence by this compound.

Materials:

-

Recombinant c-Myc and Max proteins

-

This compound (dissolved in DMSO)

-

Double-stranded DNA oligonucleotide probe containing the E-box sequence (5'-CACGTG-3'), labeled with a detectable marker (e.g., 32P or a fluorescent dye)

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

Polyacrylamide gel (native)

-

Electrophoresis buffer (e.g., 0.5x TBE)

-

Detection system (e.g., phosphorimager or fluorescence scanner)

Procedure:

-

Binding Reaction Setup: In separate tubes, incubate constant amounts of recombinant c-Myc and Max proteins with increasing concentrations of this compound in the binding buffer. Include a vehicle control (DMSO only).

-

Incubation: Allow the protein-inhibitor mixture to incubate at room temperature for a specified time (e.g., 30 minutes) to allow for binding.

-

DNA Probe Addition: Add the labeled E-box DNA probe to each reaction tube and incubate for an additional period (e.g., 20 minutes) to allow for DNA binding.

-

Electrophoresis: Load the samples onto a native polyacrylamide gel and perform electrophoresis to separate the protein-DNA complexes from the free DNA probe.

-

Detection and Analysis: Visualize the bands using the appropriate detection system. The intensity of the shifted band (c-Myc/Max/DNA complex) will decrease with increasing concentrations of this compound. Quantify the band intensities to determine the IC50 value.

Caption: General workflow for an EMSA experiment.

Challenges and Future Directions

A significant challenge for the therapeutic application of this compound is its poor cell permeability.[1] To address this, prodrug strategies have been explored, such as esterification of the carboxylic acid moiety to improve cellular uptake.[1] Once inside the cell, these prodrugs are hydrolyzed by intracellular esterases to release the active this compound.[1]

Future research will likely focus on:

-

Obtaining high-resolution structural data of the this compound/c-Myc complex to guide the design of next-generation inhibitors with improved affinity and specificity.

-

Optimizing the prodrug approach to enhance bioavailability and targeted delivery.

-

Elucidating the broader downstream effects of this compound on c-Myc-driven signaling pathways and cellular processes.

Conclusion

This compound is a valuable research tool and a promising lead compound in the development of c-Myc targeted therapies. Its mechanism of action, involving the direct inhibition of the c-Myc/Max protein-protein interaction, has been well-characterized in vitro. While challenges in drug delivery remain, ongoing research into its molecular interactions and the development of improved analogs holds significant potential for advancing the treatment of c-Myc-driven cancers.

References

The Role of JY-3-094 in Inhibiting Myc-Max Heterodimerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Myc (Myc) oncoprotein is a transcription factor that is deregulated in a vast number of human cancers, making it a prime target for therapeutic intervention. Myc exerts its transcriptional control by forming a heterodimer with its obligate partner, Max. This Myc-Max complex binds to E-box sequences in the promoter regions of target genes, driving cellular proliferation and tumorigenesis.[1] The disruption of the Myc-Max protein-protein interaction (PPI) has emerged as a promising strategy for inhibiting Myc's oncogenic activity. JY-3-094 is a small molecule inhibitor developed as an analog of 10074-G5, designed to specifically block the formation of the Myc-Max heterodimer.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound functions by directly interfering with the heterodimerization of Myc and Max.[2] By binding to Myc, this compound prevents its association with Max, thereby inhibiting the formation of the transcriptionally active complex. This leads to a downstream reduction in the expression of Myc target genes responsible for cell cycle progression and proliferation. A significant challenge with this compound is its poor cell permeability. To address this, esterified prodrugs have been developed. These prodrugs can efficiently cross the cell membrane and are then intracellularly converted to the active this compound by cellular esterases.[2]

Quantitative Data

The efficacy of this compound and its derivatives has been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

| Compound | Assay | Metric | Value | Reference |

| This compound | Myc-Max Heterodimerization Inhibition | IC50 | 33 µM | [1][3] |

| This compound | Max-Max Homodimerization Inhibition | IC50 | > 100 µM | [1] |

Table 1: In Vitro Inhibition of Myc-Max Interaction by this compound.

| Compound | Cell Line | Assay | Metric | Value | Reference |

| This compound | Daudi (Burkitt's lymphoma) | MTT Assay (3-5 days) | IC50 | Not explicitly quantified for this compound, but prodrugs show activity. | [4] |

| This compound | HL-60 (Promyelocytic leukemia) | MTT Assay (3-5 days) | IC50 | 184 µM | [3] |

| This compound | HL-60 | Cell Development Inhibition | IC50 | 30 µM | [3] |

Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Electrophoretic Mobility Shift Assay (EMSA) for Myc-Max DNA Binding

This assay is used to assess the ability of this compound to inhibit the binding of the Myc-Max heterodimer to its DNA consensus sequence (E-box).

a. Reagents:

-

Recombinant human c-Myc and Max proteins.

-

Double-stranded DNA probe containing the E-box sequence (5'-CACGTG-3'). The probe is typically end-labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

-

Binding Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5% glycerol, and 1 µg of poly(dI-dC) as a non-specific competitor.

-

This compound dissolved in DMSO.

-

Native polyacrylamide gel (e.g., 6%).

-

TBE buffer (Tris-borate-EDTA).

b. Protocol:

-

Prepare the binding reactions by mixing the binding buffer, recombinant Myc and Max proteins, and varying concentrations of this compound or vehicle (DMSO).

-

Incubate the mixture at room temperature for 20-30 minutes to allow for protein-inhibitor interaction.

-

Add the labeled DNA probe to the reaction mixtures and incubate for another 20-30 minutes at room temperature to allow for DNA binding.

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel in TBE buffer until the dye front reaches the bottom.

-

Dry the gel (if radioactive) and expose it to X-ray film or a phosphorimager screen. For non-radioactive probes, transfer to a membrane and detect using appropriate methods.

-

Analyze the resulting bands. A decrease in the intensity of the shifted band (protein-DNA complex) with increasing concentrations of this compound indicates inhibition.

Co-Immunoprecipitation (Co-IP) for Myc-Max Interaction in Cells

This assay is used to confirm the disruption of the Myc-Max interaction by this compound within a cellular context.

a. Reagents:

-

Cancer cell line overexpressing Myc (e.g., HL-60).

-

This compound prodrug.

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, and protease inhibitors.

-

Antibody against Max for immunoprecipitation.

-

Antibody against Myc for Western blotting.

-

Protein A/G agarose beads.

-

SDS-PAGE reagents and Western blotting equipment.

b. Protocol:

-

Culture the cells and treat them with varying concentrations of the this compound prodrug for a specified time (e.g., 4-6 hours).

-

Harvest the cells and lyse them in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Incubate the lysates with an anti-Max antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-Myc antibody to detect the amount of Myc that was co-immunoprecipitated with Max.

-

A dose-dependent decrease in the Myc band indicates that the this compound prodrug is inhibiting the Myc-Max interaction in situ.[4]

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

a. Reagents:

-

Cancer cell lines (e.g., Daudi, HL-60).

-

This compound or its prodrugs dissolved in DMSO.

-

Cell culture medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

b. Protocol:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or its prodrugs for the desired duration (e.g., 3-5 days). Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of Myc-Max inhibition by this compound.

Experimental Workflow: Co-Immunoprecipitation

Caption: Workflow for Co-Immunoprecipitation assay.

Logical Relationship: Prodrug Activation and Cellular Effect

Caption: Prodrug activation and downstream effects.

Conclusion

This compound is a potent and selective inhibitor of the Myc-Max heterodimerization in vitro. While its therapeutic potential is hampered by poor cell permeability, the development of prodrug strategies has shown promise in overcoming this limitation. The experimental protocols detailed in this guide provide a framework for the continued evaluation and optimization of this compound and other next-generation Myc inhibitors. Further research is warranted to improve the pharmacokinetic properties and in vivo efficacy of this class of compounds for the potential treatment of Myc-driven cancers.

References

- 1. Discovery and optimization of novel c-Myc inhibitor this compound [morressier.com]

- 2. Disruption of Myc-Max heterodimerization with improved cell-penetrating analogs of the small molecule 10074-G5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

In Vitro Characterization of the c-Myc Inhibitor JY-3-094: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro studies and characterization of JY-3-094, a small molecule inhibitor of the c-Myc oncoprotein. The data and methodologies presented herein are compiled from foundational studies to serve as a comprehensive resource for researchers in oncology and drug discovery.

Core Compound Characteristics

This compound was identified through a structure-activity relationship (SAR) study of the parent c-Myc inhibitor, 10074-G5. It was designed to optimize the inhibition of the c-Myc-Max protein-protein interaction, a critical step in c-Myc's transcriptional activity.

Quantitative In Vitro Data Summary

The following tables summarize the key quantitative data from the initial in vitro characterization of this compound.

| Parameter | Value | Assay | Reference |

| IC50 (c-Myc-Max Dimerization Inhibition) | 33 µM | Electrophoretic Mobility Shift Assay (EMSA) | [1] |

| Selectivity (vs. Max-Max Homodimers) | > 3-fold (no activity at 100 µM) | Electrophoretic Mobility Shift Assay (EMSA) | [1] |

| Cell Line | IC50 (Cytotoxicity) | Assay | Reference |

| HL60 (Human Promyelocytic Leukemia) | 184 µM | MTT Assay | [1] |

| Daudi (Human Burkitt's Lymphoma) | 56 µM | MTT Assay | [1] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Electrophoretic Mobility Shift Assay (EMSA) for c-Myc-Max Dimerization Inhibition

This assay was employed to determine the half-maximal inhibitory concentration (IC50) of this compound for the disruption of the c-Myc-Max heterodimer.[1]

a) Reagents:

-

Purified recombinant c-Myc basic helix-loop-helix-leucine zipper (bHLH-LZ) domain

-

Purified recombinant Max protein

-

Fluorescently-tagged (FAM or HEX) E-box containing double-stranded DNA oligonucleotide

-

Binding Buffer (specific composition not detailed in the primary literature)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Polyacrylamide gel (6%)

-

TBE Buffer (Tris/Borate/EDTA)

b) Procedure:

-

Prepare reaction mixtures containing the purified recombinant c-Myc and Max proteins in binding buffer.

-

Add varying concentrations of this compound to the reaction mixtures. A control reaction with no inhibitor should be included.

-

Incubate the mixtures to allow for protein-protein interaction and inhibitor binding.

-

Add the fluorescently-tagged E-box DNA oligonucleotide to each reaction and incubate to allow for DNA binding.

-

Load the samples onto a 6% native polyacrylamide gel.

-

Perform electrophoresis in TBE buffer to separate the protein-DNA complexes from free DNA.

-

Visualize the bands using a fluorescence imager.

-

Quantify the intensity of the c-Myc-Max/DNA band in the presence of the inhibitor relative to the control.

-

Calculate the percentage of inhibition at each concentration and determine the IC50 value.

MTT Cell Viability Assay

This colorimetric assay was used to assess the cytotoxic effects of this compound on c-Myc-overexpressing cancer cell lines.

a) Materials:

-

HL60 or Daudi cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Microplate reader

b) Procedure:

-

Seed HL60 or Daudi cells into 96-well plates at a predetermined optimal density.

-

Incubate the cells for 24 hours to allow for attachment and recovery.

-

Treat the cells with a serial dilution of this compound. Include untreated control wells.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability at each concentration relative to the untreated control.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows.

Caption: c-Myc-Max Signaling and Inhibition by this compound.

Caption: Electrophoretic Mobility Shift Assay (EMSA) Workflow.

Caption: MTT Cell Viability Assay Workflow.

References

Navigating the Preformulation Landscape of JY-3-094: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of JY-3-094, a potent c-Myc inhibitor. Aimed at researchers, scientists, and professionals in drug development, this document compiles essential data to support the advancement of preclinical and clinical research involving this promising therapeutic agent.

Executive Summary

This compound is a small molecule inhibitor targeting the c-Myc oncoprotein, a critical regulator of cell proliferation and survival that is frequently deregulated in various cancers. Understanding the physicochemical properties of this compound, particularly its solubility and stability in various solvent systems, is paramount for the design of effective delivery systems and the execution of reliable in vitro and in vivo studies. This guide presents a comprehensive overview of the known solubility and stability profiles of this compound, alongside detailed experimental protocols for their determination.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Current data indicates that this compound exhibits significant solubility in dimethyl sulfoxide (DMSO), a common solvent for in vitro assays. However, information regarding its solubility in other pharmaceutically relevant solvents remains limited.

Table 1: Quantitative Solubility of this compound in Dimethyl Sulfoxide (DMSO)

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 25 | 83.27 | Requires sonication for dissolution. It is recommended to use newly opened, anhydrous DMSO as the solvent's hygroscopic nature can impact solubility.[1][2][3] |

| DMSO | 50 | 149.98 | - |

Further research is required to establish the solubility of this compound in a broader range of solvents, including ethanol, methanol, and aqueous buffers such as phosphate-buffered saline (PBS), to facilitate diverse formulation strategies.

Stability of this compound

The chemical stability of this compound under various storage conditions is crucial for maintaining its therapeutic efficacy and ensuring the reliability of experimental results. The following tables summarize the known stability of this compound in its solid state and in solution.

Table 2: Stability of this compound Powder

| Storage Temperature (°C) | Duration |

| -20 | 3 years[1][2] |

| 4 | 2 years[1][2] |

Table 3: Stability of this compound in Solution

| Storage Temperature (°C) | Duration |

| -80 | 6 months[1] |

| -20 | 1 month[1] |

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions upon preparation.[1]

Experimental Protocols

Accurate determination of solubility and stability is fundamental to preformulation studies. The following sections outline standardized methodologies that can be adapted for the comprehensive characterization of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Workflow for Solubility Determination

Caption: Workflow of the shake-flask solubility determination method.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent.

-

Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the suspension to settle. Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Separation: Centrifuge or filter the aliquot to remove any remaining undissolved solid.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability Assessment: Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential for accurately quantifying the decrease of the intact drug and the formation of degradation products over time.

Workflow for Stability-Indicating HPLC Method Development

Caption: Development of a stability-indicating HPLC method.

General Protocol for Forced Degradation Studies:

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

-

Stress Conditions: Expose solutions of this compound to various stress conditions, including:

-

Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 N NaOH at room temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the solid drug or a solution at a high temperature (e.g., 80°C).

-

Photodegradation: Expose the drug solution to UV light.

-

-

Sample Analysis: At specified time points, analyze the stressed samples using the developed HPLC method.

-

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific for this compound and can accurately quantify it in the presence of its degradation products.

Signaling Pathway Context

This compound functions by inhibiting the heterodimerization of c-Myc and its partner protein Max. This interaction is essential for c-Myc's transcriptional activity, which drives the expression of genes involved in cell cycle progression, proliferation, and metabolism.

Simplified c-Myc/Max Signaling Pathway

Caption: Inhibition of the c-Myc/Max pathway by this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The provided data and protocols are intended to assist researchers in designing and executing robust experiments. Further characterization of this compound's physicochemical properties will be crucial for its continued development as a potential cancer therapeutic.

References

Methodological & Application

Application Notes and Protocols for the c-Myc Inhibitor JY-3-094 in HL-60 and Daudi Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the c-Myc inhibitor, JY-3-094, in two common hematological cancer cell lines: HL-60 (acute promyelocytic leukemia) and Daudi (Burkitt's lymphoma). Both cell lines are known to overexpress the c-Myc oncogene, making them suitable models for studying the efficacy of c-Myc inhibitors.

Introduction

This compound is a small molecule inhibitor that targets the c-Myc oncoprotein. It functions by disrupting the critical protein-protein interaction between c-Myc and its obligate binding partner, Max.[1] This heterodimerization is essential for c-Myc's transcriptional activity, which drives the expression of numerous genes involved in cell proliferation, growth, and metabolism.[1] By inhibiting the Myc-Max interaction, this compound effectively abrogates c-Myc's oncogenic functions, leading to decreased cell proliferation and induction of apoptosis in c-Myc-dependent cancer cells. Of note, this compound has been reported to have poor cell permeability, a factor to consider in experimental design.[2][3] Prodrug strategies have been explored to enhance its cellular uptake.[2][3]

Data Presentation

The following table summarizes the quantitative data for this compound in HL-60 and Daudi cell lines.

| Cell Line | Assay | Parameter | Value | Reference(s) |

| HL-60 | MTT Assay | IC50 | 184 µM | [4] |

| Daudi | MTT Assay | IC50 | 56 µM | [4] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Cell Culture

a. HL-60 Cell Line:

-

Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% fetal bovine serum (FBS).

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Sub-culturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.[5] Cells grow in suspension.

b. Daudi Cell Line:

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Sub-culturing: Maintain cell density between 3 x 10^5 and 2 x 10^6 viable cells/mL. Cells grow in suspension.

This compound Stock Solution Preparation

-

Solvent: Dimethyl sulfoxide (DMSO) at a concentration of 25 mg/mL (83.27 mM). Ultrasonic treatment may be required to fully dissolve the compound.[4]

-

Storage: Store the stock solution in aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[4] Avoid repeated freeze-thaw cycles.[4]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Seed HL-60 or Daudi cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48 to 72 hours.

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate and carefully remove the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Western Blot Analysis

This protocol is to assess the effect of this compound on the protein levels of c-Myc and its downstream targets.

-

Downstream Targets:

-

Procedure:

-

Seed HL-60 or Daudi cells in 6-well plates at a density of 1 x 10^6 cells/well.

-

Treat the cells with varying concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50) for 24 to 48 hours. Include a vehicle control.

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against c-Myc, Cyclin D1, CDK4, p21, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Procedure:

-

Seed HL-60 or Daudi cells in 6-well plates and treat with this compound for 24 to 48 hours.

-

Harvest the cells by centrifugation.

-

Wash the cells with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Treat HL-60 or Daudi cells with this compound for the desired time period.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Visualizations

Caption: Mechanism of action of this compound.

Caption: Workflow for the MTT cell viability assay.

Caption: c-Myc signaling and its downstream targets.

References

- 1. Discovery and optimization of novel c-Myc inhibitor this compound [morressier.com]

- 2. Disruption of Myc-Max heterodimerization with improved cell-penetrating analogs of the small molecule 10074-G5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. geniranlab.ir [geniranlab.ir]

- 6. jeffreydachmd.com [jeffreydachmd.com]

- 7. Identification of CDK4 as a target of c-MYC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Myc suppression of the p21(Cip1) Cdk inhibitor influences the outcome of the p53 response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for JY-3-094 in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of JY-3-094, a small molecule inhibitor of the c-Myc-Max protein-protein interaction. The provided protocols and dosage recommendations are compiled from available literature and should serve as a starting point for experimental design. Optimization will be necessary for specific cell lines and experimental conditions.

Introduction to this compound

This compound is a derivative of the c-Myc inhibitor 10074-G5, designed to disrupt the heterodimerization of c-Myc and its obligate partner Max. This interaction is crucial for the transcriptional activity of c-Myc, a key regulator of cell proliferation, growth, and apoptosis that is frequently dysregulated in cancer. By preventing the formation of the c-Myc/Max complex, this compound inhibits the transcription of c-Myc target genes, leading to cell cycle arrest and induction of apoptosis in cancer cells with high c-Myc expression.

This compound has a reported in vitro IC50 of 33 µM for the inhibition of Myc-Max heterodimer formation.[1] However, it exhibits poor cell permeability, which results in higher concentrations being required to achieve a biological effect in cell-based assays.[2] To address this, esterified prodrugs of this compound have been developed to enhance cellular uptake.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its parent compound, 10074-G5, in common in vitro assays. These values can be used as a reference for determining appropriate experimental concentrations.

Table 1: In Vitro IC50 Values for c-Myc-Max Dimerization Inhibition

| Compound | Assay Type | IC50 (µM) | Reference |

| This compound | In vitro c-Myc-Max heterodimerization assay | 33 | |

| 10074-G5 | In vitro c-Myc-Max dimerization assay | 146 |

Table 2: Cell Proliferation (MTT Assay) IC50 Values

| Compound | Cell Line | Incubation Time | IC50 (µM) | Reference |

| This compound | HL-60 | 3-5 days | >50 | [1] |

| This compound | Daudi | 3-5 days | >50 | [1] |

| 10074-G5 | HL-60 | 3-5 days | 13.5 | [1] |

| 10074-G5 | Daudi | 3-5 days | 15.6 | [1] |

Signaling Pathway and Experimental Workflow

c-Myc Signaling Pathway Inhibition by this compound

The diagram below illustrates the central role of the c-Myc/Max heterodimer in promoting cell cycle progression and inhibiting apoptosis. This compound disrupts this complex, leading to the downregulation of c-Myc target genes and subsequent anti-cancer effects.

General Experimental Workflow

The following diagram outlines a general workflow for investigating the in vitro effects of this compound.

Experimental Protocols

Note: The following protocols are based on methodologies established for the parent compound, 10074-G5, due to limited specific data for this compound. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell line and experimental setup.

Cell Culture

-

Cell Lines: HL-60 (human promyelocytic leukemia) and Daudi (human Burkitt's lymphoma) cells are commonly used models for studying c-Myc inhibitors.

-

Culture Medium:

-

HL-60: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Daudi: RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Subculture suspension cells to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well plates

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

-

Protocol:

-

Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate in 100 µL of complete culture medium.

-

Incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium. A suggested starting range, based on 10074-G5 data, is 1-100 µM. Ensure the final DMSO concentration is below 0.1%.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Western Blot Analysis

This protocol is to assess the effect of this compound on the expression of c-Myc and its downstream target proteins.

-

Materials:

-

6-well plates

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-c-Myc, anti-Max, anti-Cyclin D1, anti-CDK4, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at various concentrations (e.g., 25, 50, 100 µM) for different time points (e.g., 24, 48, 72 hours). Include a vehicle control.

-

Harvest cells and lyse them in ice-cold lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Materials:

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates.

-

Treat cells with this compound at desired concentrations and for various time points (e.g., 24, 48 hours).

-

Harvest both adherent (if applicable) and suspension cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Materials:

-

6-well plates

-

This compound stock solution

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates.

-

Treat cells with this compound at desired concentrations for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

-

Conclusion

This compound is a valuable tool for studying the biological consequences of c-Myc inhibition. Due to its limited cell permeability, researchers should consider using its prodrug forms for improved cellular activity or be prepared to use higher concentrations of this compound in their experiments. The provided protocols, primarily based on its well-characterized parent compound 10074-G5, offer a solid foundation for initiating in vitro studies. Careful optimization of dosage and treatment duration is essential for obtaining robust and reproducible results.

References

Application Notes and Protocols for Assessing JY-3-094 Cell Permeability

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to methodologies for evaluating the cell permeability of JY-3-094, a known c-Myc inhibitor with inherently poor cell penetration, and its more permeable prodrug analogs. The provided protocols are designed to be adaptable for various research settings.

Introduction

This compound is a small molecule inhibitor that targets the c-Myc-Max protein-protein interaction, a critical driver in many human cancers.[1][2] Despite its promising in vitro activity in disrupting the Myc-Max heterodimer, the therapeutic potential of this compound is limited by its poor cellular permeability.[3][4][5] To address this, prodrug strategies have been employed, involving the esterification of a key carboxylic acid moiety to enhance cellular uptake.[3][5] Once inside the cell, these prodrugs are enzymatically converted to the active compound, this compound.

Accurate assessment of the cell permeability of both the parent compound and its prodrugs is crucial for the optimization of this class of inhibitors. This document outlines standard in vitro methods for quantifying cell permeability and cellular uptake.

Key Experimental Approaches

Several well-established in vitro models can be utilized to assess the cell permeability of this compound and its analogs. The choice of method will depend on the specific research question, required throughput, and the level of detail needed. The primary methods covered in these notes are:

-

Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that predicts passive diffusion across a lipid membrane.

-

Caco-2 Permeability Assay: Considered the gold standard for predicting in vivo intestinal absorption, this assay utilizes a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.

-

Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: Similar to the Caco-2 model, MDCK cells form a polarized monolayer with tight junctions and are often used to assess the potential for blood-brain barrier penetration and to identify substrates of efflux transporters.

-

Cellular Uptake Assays: These experiments directly measure the accumulation of a compound within cells over time.

Data Presentation

Quantitative data from the described permeability assays should be systematically recorded to facilitate comparison between this compound and its prodrugs. The following table provides a template for summarizing key permeability parameters.

| Compound | Assay Type | Apparent Permeability (Papp) (cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Internal Concentration (µM) | Notes |

| This compound | Caco-2 | ||||

| Prodrug 1 | Caco-2 | ||||

| Prodrug 2 | Caco-2 | ||||

| This compound | MDCK | ||||

| Prodrug 1 | MDCK | ||||

| Prodrug 2 | MDCK | ||||

| This compound | PAMPA | N/A | N/A | ||

| Prodrug 1 | PAMPA | N/A | N/A | ||

| Prodrug 2 | PAMPA | N/A | N/A |

Experimental Workflows and Signaling Pathways

General Workflow for Assessing Cell Permeability

The following diagram outlines the general experimental workflow for evaluating the cell permeability of a test compound like this compound.

Caption: Workflow for assessing compound cell permeability.

Signaling Pathway of this compound Action

The diagram below illustrates the mechanism of action of this compound, which involves the disruption of the c-Myc-Max heterodimer, leading to the inhibition of downstream gene transcription.

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol is designed to measure the bidirectional permeability of this compound and its analogs across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin

-

Transwell® inserts (e.g., 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

-

Lucifer Yellow (paracellular marker)

-

Test compound (this compound or prodrug)

-

LC-MS/MS system for quantification

Procedure:

-

Cell Seeding and Culture:

-

Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of 6 x 104 cells/cm2.

-

Culture for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.

-

-

Monolayer Integrity Assessment:

-

Measure the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers are ready when TEER values are >250 Ω·cm2.[6]

-

Alternatively, assess the permeability of Lucifer Yellow. Add Lucifer Yellow to the apical side and measure its appearance on the basolateral side over time. A Papp of <1.0 x 10-6 cm/s indicates a tight monolayer.[6]

-

-

Permeability Assay (Apical to Basolateral - A-B):

-